molecular formula C8H9BrF2N2S B6349943 {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326812-55-8

{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349943
CAS No.: 1326812-55-8
M. Wt: 283.14 g/mol
InChI Key: LWLFAQLOWJNMTQ-UHFFFAOYSA-N
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Description

{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a difluorophenyl group, a sulfanyl group, and a methanimidamide moiety, combined with a hydrobromide salt. This compound is of interest due to its unique chemical structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves multiple steps:

  • Formation of the Difluorophenyl Intermediate: : The process begins with the synthesis of a 3,5-difluorophenyl intermediate. This can be achieved through halogenation reactions where fluorine atoms are introduced to a phenyl ring.

  • Attachment of the Sulfanyl Group: : The next step involves the introduction of the sulfanyl group. This can be done through a nucleophilic substitution reaction where a thiol group (–SH) reacts with the difluorophenyl intermediate.

  • Formation of the Methanimidamide Moiety: : The methanimidamide group is then introduced through a reaction involving an amine and a formylating agent, such as formamide or formic acid derivatives.

  • Hydrobromide Salt Formation: : Finally, the compound is converted into its hydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfanyl group in {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can be reduced under specific conditions, particularly targeting the imidamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : The difluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents like nitrating agents (HNO₃) or sulfonating agents (SO₃) can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: HNO₃, SO₃

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidamide derivatives

    Substitution: Nitrated or sulfonated difluorophenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a candidate for drug development studies.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential interactions with biological targets, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The difluorophenyl group can enhance binding affinity, while the sulfanyl and imidamide groups can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    {[(3,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide: Similar structure but with chlorine atoms instead of fluorine.

    {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride: Similar structure but with a hydrochloride salt instead of hydrobromide.

    {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide acetate: Similar structure but with an acetate salt.

Uniqueness

{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3,5-difluorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2S.BrH/c9-6-1-5(2-7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLFAQLOWJNMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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